molecular formula C13H24O2 B12823536 (1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

Cat. No.: B12823536
M. Wt: 212.33 g/mol
InChI Key: FUBPRYXDIHQLGH-LGNXWEDYSA-N
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Description

Inhoffen Lythgoe diol: is an organic molecule commonly used in chiral selective reactions in organic synthesis. It is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of vitamin D analogues. The compound is named after its discoverers, Hans Inhoffen and Bernard Lythgoe, who first synthesized it as part of their work on vitamin D chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inhoffen Lythgoe diol can be synthesized through several methods, one of which involves the Diels-Alder reaction. This reaction is performed in an aqueous medium and involves the use of a diene and a dienophile to form the diol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 24-48 hours .

Industrial Production Methods: Industrial production of Inhoffen Lythgoe diol often involves the use of solid-phase synthesis techniques. This method allows for the efficient production of the diol in large quantities. The process involves the attachment of the vitamin D side chain to a solid-phase linked Inhoffen Lythgoe diol derived CD-ring fragment .

Chemical Reactions Analysis

Types of Reactions: Inhoffen Lythgoe diol undergoes various types of chemical reactions, including:

    Oxidation: The diol can be oxidized to form ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The diol can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include fluorinated vitamin D analogues, which have been shown to have increased metabolic stability and improved binding affinity to target proteins .

Mechanism of Action

The mechanism of action of Inhoffen Lythgoe diol involves its role as an intermediate in the synthesis of biologically active compounds. It acts as a chiral building block, allowing for the formation of stereochemically pure products. The molecular targets and pathways involved include the vitamin D receptor and metabolic enzymes such as CYP24A1 .

Comparison with Similar Compounds

Uniqueness: Inhoffen Lythgoe diol is unique due to its role as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo a wide range of chemical reactions and its use in the production of stereochemically pure products make it a valuable compound in organic synthesis.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

InChI

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9?,10-,11-,12-,13+/m0/s1

InChI Key

FUBPRYXDIHQLGH-LGNXWEDYSA-N

Isomeric SMILES

CC(CO)[C@@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2O)C

Origin of Product

United States

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